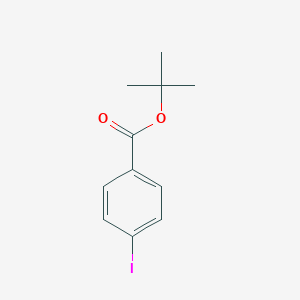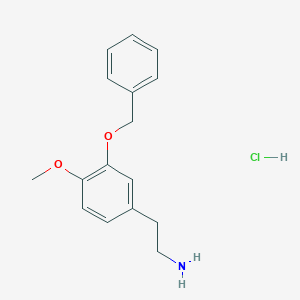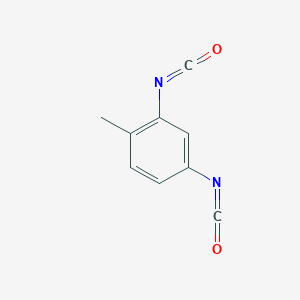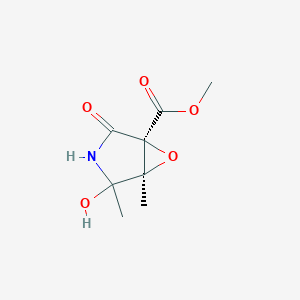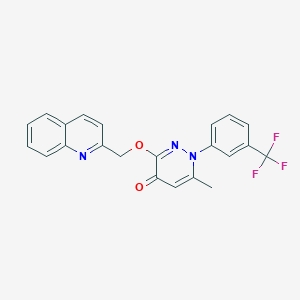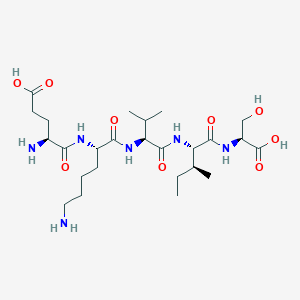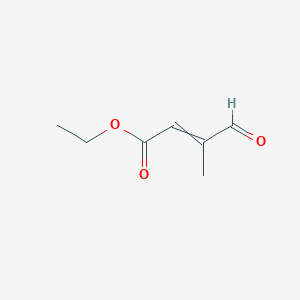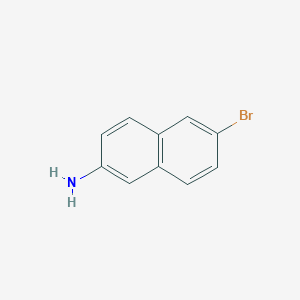
6-bromonaphthalen-2-amina
Descripción general
Descripción
Bacterial Degradation of Amino- and Hydroxynaphthalene Derivatives
A study on the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a mixed bacterial community isolated from river Elbe water revealed the mutualistic interaction between two Pseudomonas strains. Strain BN6 was capable of converting 6A2NS into 5-aminosalicylate (5AS) through regioselective attack, although it resulted in the accumulation of black polymers. Another strain, BN9, could completely degrade 5AS. Strain BN6, after adaptation, was also able to convert other naphthalene-2-sulfonates with various substituents, indicating a potential for bioremediation of similar xenobiotic compounds .
Enzymatic Ring Cleavage of Aromatic Compounds
Pseudomonas pseudoalcaligenes JS45 contains an enzyme, 2-aminophenol 1,6-dioxygenase, which uniquely cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde. This enzyme, with a subunit structure of alpha2beta2, requires ferrous iron as a cofactor and has a specific substrate range that includes catechol and various amino-cresols but not other common substrates for ring cleavage dioxygenases. This specificity suggests a unique pathway for the degradation of aromatic compounds .
Spectroscopic Analysis and Potential Anti-Cancer Properties of Bromo-Methoxynaphthalene
The vibrational, electronic, and charge transfer properties of 2-bromo-6-methoxynaphthalene (2BMN) were studied using DFT methods. The molecule's stability was indicated by an energy gap of 4.208 eV. Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identified reactive sites, while NBO calculations provided insights into electron density delocalization. Molecular docking studies suggested anti-cancer activities, with the compound's low binding energy indicating potential for drug development .
Group 6 Tetracarbonyl Complexes with Aminonaphthalene Ligands
A series of group 6 carbonyl complexes with N-[(2-pyridyl)methyliden]-α (or β)-aminonaphthalene ligands were synthesized and characterized. These complexes exhibited room temperature emission spectra with quantum yields between 0.4 and 0.5 and showed negative solvatochromism. Electrochemical studies revealed metal-centered oxidation and ligand reductions, suggesting interesting optical and redox properties for potential applications .
Synthesis and Properties of Core-Substituted Naphthalene Diimide Dyes
The synthesis of 2,6-dichloronaphthalene dianhydride and its subsequent imidization with amines led to a series of monoamino- and diamino-substituted naphthalene diimides. These compounds showed bathochromic shifts in absorption maxima and, in some cases, high fluorescence quantum yields. The study of their optical and electrochemical properties revealed that these amino-functionalized naphthalene diimides could have significant applications in materials science .
Aplicaciones Científicas De Investigación
Síntesis de fármacos antivirales
La 6-bromonaphthalen-2-amina sirve como un intermedio crucial en la síntesis de fármacos antivirales. Específicamente, juega un papel clave en la preparación de dasabuvir, que se utiliza para tratar la hepatitis C. Los investigadores también han explorado su potencial como bloque de construcción para otros compuestos antivirales .
Materiales de cristal líquido
En el ámbito de la tecnología de cristales líquidos, la this compound encuentra aplicación como un componente activo. Cuando se incorpora a formulaciones de cristales líquidos, imparte alta dispersibilidad y facilidad de cristalización. Estos cristales líquidos exhiben voltajes de umbral significativamente reducidos al tiempo que mantienen una excelente capacidad de respuesta. Tales propiedades son valiosas para tecnologías de visualización y dispositivos ópticos .
Síntesis orgánica y reacciones químicas
Los investigadores utilizan la this compound como un material de partida versátil en la síntesis orgánica. Su síntesis sencilla implica proteger el grupo amino con dicarbonato de di-terc-butilo, bromación, desbromación mediada por estaño y posterior desprotección. La disponibilidad de materiales de partida de bajo costo y la simplicidad de la ruta sintética lo hacen atractivo para la producción industrial .
Estudios fotofísicos
Los científicos investigan las propiedades fotofísicas de la this compound. Estos estudios exploran su comportamiento de fluorescencia, espectros de absorción y rendimiento cuántico. Comprender sus características fotofísicas ayuda a diseñar nuevas sondas fluorescentes, sensores y agentes de imagen para aplicaciones en biología y ciencia de materiales .
Materiales para electrónica orgánica
Debido a su estructura aromática conjugada, la this compound es relevante en la electrónica orgánica. Los investigadores exploran su potencial como bloque de construcción para semiconductores orgánicos, materiales emisores de luz y transistores de efecto de campo. Su incorporación a sistemas π-conjugados contribuye a mejorar el transporte de carga y las propiedades optoelectrónicas .
Catálisis y diseño de ligandos
El grupo amino del compuesto permite la modificación del ligando, lo que lo hace útil en la catálisis. Los investigadores funcionalizan la this compound para crear ligandos quirales para la catálisis asimétrica. Estos ligandos encuentran aplicaciones en transformaciones enantioselectivas, como la hidrogenación asimétrica y las reacciones de acoplamiento cruzado .
Safety and Hazards
When handling 2-Amino-6-bromonaphthalene, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis ofDasabuvir , an antiviral medication used to treat hepatitis C . It can also be used in the production of liquid crystal active components .
Mode of Action
In the context of its use in the synthesis of dasabuvir, it likely contributes to the inhibition of the ns5b rna-dependent rna polymerase, an essential protein for the replication of the hepatitis c virus .
Biochemical Pathways
As a precursor in the synthesis of dasabuvir, it indirectly affects the viral replication pathway of the hepatitis c virus .
Result of Action
In the context of its role in the synthesis of dasabuvir, it contributes to the overall antiviral effect against the hepatitis c virus .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
Propiedades
IUPAC Name |
6-bromonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLKHAWYJFEPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324774 | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7499-66-3 | |
| Record name | 7499-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?
A1: 2-amino-6-bromonaphthalene serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.
Q2: How is 2-amino-6-bromonaphthalene synthesized in this research?
A2: The researchers employed the Bucherer reaction to synthesize 2-amino-6-bromonaphthalene []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse 2-amino-6-bromonaphthalene derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


